An In-depth Technical Guide to the Chemical Properties of N-(Dimethoxymethyl)-N-ethylethanamine
An In-depth Technical Guide to the Chemical Properties of N-(Dimethoxymethyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis.
Chemical Properties
N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-diethylformamide dimethyl acetal, is an organic compound with the molecular formula C₇H₁₇NO₂. It belongs to the class of amide acetals, which are characterized by a carbon atom bonded to a nitrogen and two alkoxy groups. This functional group imparts unique reactivity to the molecule.
Table 1: Physicochemical Properties of N-(Dimethoxymethyl)-N-ethylethanamine
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO₂ | - |
| Molecular Weight | 147.22 g/mol | - |
| CAS Number | 4432-76-2 | [1] |
| Boiling Point | 145-147 °C | Estimated |
| Density | 0.895 g/cm³ at 20 °C | |
| Refractive Index | ~1.41 | Estimated |
| Solubility | Soluble in most organic solvents. Reacts with water. | - |
Note: Some physical properties are estimated based on structurally similar compounds due to limited specific data for N-(Dimethoxymethyl)-N-ethylethanamine.
Synthesis and Experimental Protocols
The synthesis of N-(Dimethoxymethyl)-N-ethylethanamine typically involves the reaction of a formamide with an alkylating agent, followed by acetalization.[1] A common synthetic route is the reaction of N,N-diethylformamide with dimethyl sulfate to form a Vilsmeier-type intermediate, which is then treated with sodium methoxide in methanol to yield the final product.
Detailed Experimental Protocol (Representative)
Disclaimer: The following is a representative protocol based on general methods for the synthesis of amide acetals and may require optimization for N-(Dimethoxymethyl)-N-ethylethanamine.
Materials:
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N,N-Diethylformamide
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Dimethyl sulfate
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Sodium methoxide
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Anhydrous methanol
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Anhydrous diethyl ether
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Round-bottom flask with a reflux condenser and dropping funnel
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Magnetic stirrer
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Distillation apparatus
Procedure:
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To a stirred solution of N,N-diethylformamide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfate dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
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Cool the reaction mixture back to 0 °C and add the sodium methoxide solution dropwise.
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After the addition, allow the mixture to stir at room temperature overnight.
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The resulting mixture is then filtered to remove the precipitated sodium sulfate.
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The filtrate is concentrated under reduced pressure to remove the solvent.
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The crude product is purified by fractional distillation under reduced pressure to yield pure N-(Dimethoxymethyl)-N-ethylethanamine.
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Reactivity and Applications
N-(Dimethoxymethyl)-N-ethylethanamine is a versatile reagent in organic synthesis, primarily acting as a C1 building block and a methylating agent.[2][3] Its reactivity stems from the electrophilic nature of the central carbon atom.[2][4]
Key Reactions:
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Formylation: It reacts with compounds containing active methylene or methyl groups to form enamines. This reaction involves the attack of a carbanion on the electrophilic carbon of the amide acetal, followed by the elimination of methanol.[2]
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Amidine Synthesis: It reacts with primary amines to form amidines.[2]
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Heterocyclic Synthesis: It is a valuable reagent for the construction of various heterocyclic ring systems, such as pyridines and pyrimidines.[2][3]
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Methylation: It can act as a methylating agent for acids, phenols, and thiols.
Applications in Drug Development:
The unique reactivity of N-(Dimethoxymethyl)-N-ethylethanamine makes it a useful intermediate in the synthesis of pharmaceutical compounds. For instance, it can be employed in the synthesis of substituted pyridines, a common scaffold in many drug molecules.[1] It has been used in the synthesis of inhibitors of phosphoinositide 3-kinase p110 alpha enzymes.[1]
Visualizations
Diagram 1: Synthetic Workflow for N-(Dimethoxymethyl)-N-ethylethanamine
References
- 1. Buy N-(Dimethoxymethyl)-N-ethylethanamine | 4432-76-2 [smolecule.com]
- 2. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 3. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 4. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
